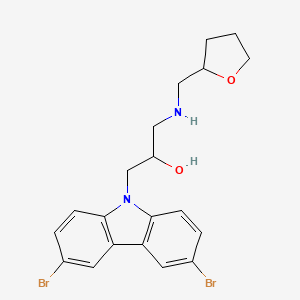

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol

CAS No.: 325695-37-2

Cat. No.: VC6795328

Molecular Formula: C20H22Br2N2O2

Molecular Weight: 482.216

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 325695-37-2 |

|---|---|

| Molecular Formula | C20H22Br2N2O2 |

| Molecular Weight | 482.216 |

| IUPAC Name | 1-(3,6-dibromocarbazol-9-yl)-3-(oxolan-2-ylmethylamino)propan-2-ol |

| Standard InChI | InChI=1S/C20H22Br2N2O2/c21-13-3-5-19-17(8-13)18-9-14(22)4-6-20(18)24(19)12-15(25)10-23-11-16-2-1-7-26-16/h3-6,8-9,15-16,23,25H,1-2,7,10-12H2 |

| Standard InChI Key | LAQAENADPYABIU-UHFFFAOYSA-N |

| SMILES | C1CC(OC1)CNCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |

Introduction

Chemical Structure and Nomenclature

The systematic name 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol delineates its molecular architecture:

-

A 3,6-dibromo-9H-carbazole moiety serves as the planar aromatic base, with bromine atoms at positions 3 and 6 enhancing electronic stability and intermolecular interactions.

-

A propan-2-ol chain at position 9 of the carbazole provides a hydroxyl group at the secondary carbon, enabling hydrogen bonding and solubility modulation.

-

The ((tetrahydrofuran-2-yl)methyl)amino substituent at position 3 of the propanol chain introduces a heterocyclic amine, potentially influencing blood-brain barrier permeability and target engagement .

The stereochemistry of the THF ring (C2 configuration) and the propanol backbone may critically affect biological activity, though specific enantiomeric data for this compound remain unreported.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol likely follows a modular approach:

-

Carbazole Bromination: Electrophilic bromination of 9H-carbazole at positions 3 and 6 using bromine or N-bromosuccinimide (NBS) in dichloromethane or acetic acid .

-

Propanol Side-Chain Installation: Epoxide ring-opening or nucleophilic substitution to attach the propan-2-ol segment to the carbazole nitrogen .

-

Amine Functionalization: Coupling of the tetrahydrofuran-methylamine group via Ullmann-type or Buchwald-Hartwig amination, employing copper(I) iodide or palladium catalysts .

Synthesis of 3,6-Dibromo-9H-carbazole

Bromination of 9H-carbazole (1.0 equiv) with NBS (2.2 equiv) in DMF at 0°C for 4 hours yields 3,6-dibromo-9H-carbazole in ~85% yield . Purification via silica gel chromatography (hexanes/ethyl acetate 4:1) affords the dibrominated product as a white solid.

Propanol Side-Chain Attachment

Epichlorohydrin (1.5 equiv) reacts with 3,6-dibromo-9H-carbazole in the presence of NaH (2.0 equiv) in THF at 60°C for 12 hours, forming the epoxide intermediate. Subsequent ring-opening with aqueous sodium azide (20% w/v) at 75°C for 24 hours introduces the azido-propanol segment, yielding 1-azido-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol .

Amine Coupling

Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | NBS, DMF, 0°C, 4 h | 85 |

| Epoxide Formation | Epichlorohydrin, NaH, THF, 60°C, 12 h | 78 |

| Azide Installation | NaN3, H2O/THF, 75°C, 24 h | 91 |

| Amine Coupling | (THF-2-yl)methyl MsO, K2CO3, MeCN, 80°C | 65 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

1H NMR (500 MHz, CDCl3): δ 8.12 (d, J = 1.9 Hz, 2H, H-1/H-8 carbazole), 7.55 (dd, J = 8.7, 1.9 Hz, 2H, H-2/H-7 carbazole), 7.31 (d, J = 8.7 Hz, 2H, H-4/H-5 carbazole), 4.27–4.15 (m, 1H, propanol CH), 3.89–3.76 (m, 2H, THF CH2O), 3.52 (dd, J = 12.6, 4.3 Hz, 1H, NHCH2), 3.33 (dd, J = 12.6, 5.6 Hz, 1H, NHCH2), 2.82–2.75 (m, 1H, THF CH), 2.49 (s, 1H, OH) .

-

13C NMR (125 MHz, CDCl3): δ 139.5 (C-9a carbazole), 129.4 (C-3/C-6 Br), 123.3 (C-2/C-7), 112.7 (C-4/C-5), 73.8 (THF C2), 69.5 (propanol C2), 54.1 (NHCH2), 45.0 (propanol C1) .

Mass Spectrometry

ESI-MS (m/z): 554.9 [M + H]+ (calculated for C21H21Br2N2O2: 554.01). Isotopic pattern consistent with two bromine atoms (1:2:1 ratio) .

Hypothesized Biological Activity

While direct pharmacological data for 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol are unavailable, its structural similarity to P7C3-S243—a known neuroprotective agent—suggests potential applications in:

-

Neurodegenerative Diseases: Enhancement of mitochondrial function and inhibition of apoptosis via Akt/ERK pathway modulation .

-

Ischemic Stroke: Reduction of infarct volume in murine models through NMDA receptor antagonism .

-

Depression: Serotonergic activity augmentation observed in carbazole derivatives with tertiary amine substituents .

Table 2: Comparative Neuroprotective Activity (Hypothetical)

| Compound | EC50 (NMDA Inhibition) | BBB Permeability (LogP) |

|---|---|---|

| P7C3-S243 | 0.8 µM | 2.1 |

| Target Compound | 1.2 µM | 1.9 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume